[2-(1H-Imidazole-2-carbonyl)-4-methoxyphenyl](morpholin-4-yl)methanone
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Overview
Description
2-(1H-Imidazole-2-carbonyl)-4-methoxyphenylmethanone is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a morpholine moiety
Preparation Methods
The synthesis of 2-(1H-Imidazole-2-carbonyl)-4-methoxyphenylmethanone can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
Marckwald Synthesis: This method uses alpha-halo ketones and ammonia or primary amines.
Industrial Production: Industrial production methods often involve the use of high-temperature reactions and catalysts to increase yield and efficiency
Chemical Reactions Analysis
2-(1H-Imidazole-2-carbonyl)-4-methoxyphenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane. .
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)-4-methoxyphenylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-4-methoxyphenylmethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The morpholine moiety can interact with biological membranes, altering their properties .
Comparison with Similar Compounds
Similar compounds include:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Unique Features: 2-(1H-Imidazole-2-carbonyl)-4-methoxyphenylmethanone is unique due to its combination of an imidazole ring, methoxyphenyl group, and morpholine moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
62366-74-9 |
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Molecular Formula |
C16H17N3O4 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
[2-(1H-imidazole-2-carbonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N3O4/c1-22-11-2-3-12(16(21)19-6-8-23-9-7-19)13(10-11)14(20)15-17-4-5-18-15/h2-5,10H,6-9H2,1H3,(H,17,18) |
InChI Key |
APBAUONWVQQNOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2)C(=O)C3=NC=CN3 |
Origin of Product |
United States |
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